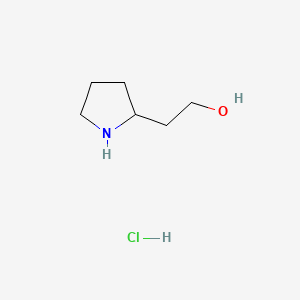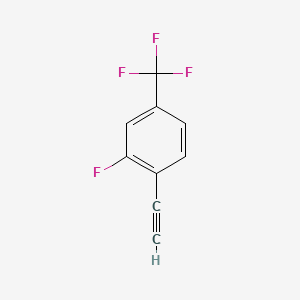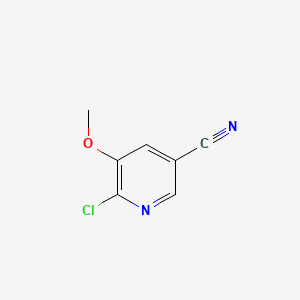
3-Fluoro-2-morpholinopyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-morpholinopyridine-4-boronic acid is a chemical compound with the CAS Number: 1256355-28-8 . It has a molecular weight of 226.02 and its IUPAC name is 3-fluoro-2-(4-morpholinyl)-4-pyridinylboronic acid . It is typically stored in a freezer .
Molecular Structure Analysis
The Inchi Code of 3-Fluoro-2-morpholinopyridine-4-boronic acid is 1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Boronic acids, including derivatives like "3-Fluoro-2-morpholinopyridine-4-boronic acid," have been utilized in the development of colorimetric sensors for detecting anions and small molecules. For instance, boronic acid derivatives have shown promise in colorimetric turn-on sensing of fluoride ions in aqueous mixtures, where binding to fluoride induces a notable color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
Organic Synthesis
Biomedical Applications
In the biomedical field, boronic acid derivatives have been investigated for their utility in constructing glucose-sensing materials. These compounds interact with glucose in bodily fluids, offering potential applications in diabetes management (Das et al., 2003). Moreover, boronic acid-based fluorophores have been explored for rapid detection of reactive oxygen species, highlighting their potential in developing diagnostic and therapeutic tools (Qing Wang et al., 2013).
Sensing Applications
The versatility of boronic acids extends to the development of pH-responsive fluorescence probes for detecting organophosphorus pesticides in fruit juices, demonstrating their applicability in food safety and environmental monitoring (Qiaowei Zhao et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action of 3-Fluoro-2-morpholinopyridine-4-boronic acid involves its interaction with a palladium catalyst . The reaction begins with the oxidative addition of an electrophilic organic group to the palladium, forming a new palladium-carbon bond . The boronic acid then undergoes transmetalation, transferring the nucleophilic organic group from boron to palladium .
Biochemical Pathways
In general, suzuki–miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds, potentially affecting a variety of biochemical pathways depending on the specific compounds synthesized .
Result of Action
The molecular and cellular effects of 3-Fluoro-2-morpholinopyridine-4-boronic acid’s action would depend on the specific context of its use, particularly the compounds synthesized through its use in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of biologically active compounds, so the effects could potentially be quite diverse .
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-morpholinopyridine-4-boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the reaction conditions, which can include factors like temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be affected by factors like pH and temperature .
Propiedades
IUPAC Name |
(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEINPUABSQWEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681751 |
Source


|
| Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-morpholinopyridine-4-boronic acid | |
CAS RN |
1256355-28-8 |
Source


|
| Record name | B-[3-Fluoro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)


![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)




